N-(5-Amino-2-méthylphényl)-4-(3-pyridyl)-2-pyrimidineamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, typically involves multi-step chemical reactions, starting from basic chemical precursors to more complex structures. For instance, the synthesis of similar compounds has been achieved through reactions involving chloro and amino substitutions on the pyrimidine ring, indicating a possible pathway for synthesizing the target compound (Trilleras et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by planar pyrimidine rings with various substituents affecting their electronic structure and intermolecular interactions. Studies involving X-ray diffraction and spectroscopic techniques like NMR and IR spectroscopy have revealed insights into the molecular geometries, bonding, and polarization effects within similar compounds. These analyses highlight the importance of substituents in determining the molecular structure and properties of the compounds (Low et al., 2007).

Applications De Recherche Scientifique

Synthèse d'inhibiteurs de tyrosine kinase

Ce composé est utilisé dans la synthèse d'inhibiteurs de tyrosine kinase, plus précisément le nilotinib et l'imatinib . Les inhibiteurs de tyrosine kinase sont un type de médicament qui bloque certaines protéines, telles que les tyrosine kinases, qui peuvent conduire au développement et à la croissance de cellules cancéreuses.

Recherche sur le cancer

Compte tenu de son rôle dans la synthèse d'inhibiteurs de tyrosine kinase, ce composé est probablement utilisé dans la recherche sur le cancer. Le nilotinib et l'imatinib, les médicaments synthétisés à partir de ce composé, sont utilisés pour traiter certains types de cancer, notamment la leucémie myéloïde chronique et les tumeurs stromales gastro-intestinales .

Développement de médicaments

Le composé pourrait être utilisé aux premiers stades du développement de médicaments, en particulier dans le développement de médicaments avec des propriétés physiques améliorées, une densité de charge, une lipophilie et des avantages pharmacologiques tels que la stabilité métabolique et la biodisponibilité orale .

Recherche en chimie organique

En tant que composé hétérocyclique, ce produit chimique pourrait être utilisé dans la recherche en chimie organique. Les composés hétérocycliques sont apparus comme des agents thérapeutiques potentiels en raison de leur rigidité conformationnelle et de leurs propriétés physiques améliorées .

Analyse des caractéristiques ADMET

Le composé pourrait être utilisé dans l'analyse des caractéristiques d'Absorption, de Distribution, de Métabolisme, d'Excrétion et de Toxicité (ADMET) des composés synthétisés. C'est une étape nécessaire dans le développement de médicaments pour éviter les échecs .

Synthèse d'autres composés chimiques

Compte tenu de sa structure complexe, ce composé pourrait potentiellement être utilisé comme intermédiaire dans la synthèse d'autres composés chimiques .

Mécanisme D'action

Target of Action

The compound, also known as 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, is primarily targeted towards tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

This compound interacts with its target, the tyrosine kinase, by inhibiting its activity . The inhibition of tyrosine kinase disrupts the signal transduction pathways, thereby preventing the activation of proteins that would otherwise promote cell proliferation and survival .

Biochemical Pathways

The compound affects the Bcr-Abl tyrosine kinase pathway . This pathway is critical in certain types of cancers, including chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive (Ph+) . By inhibiting this pathway, the compound can potentially halt the progression of these cancers .

Result of Action

By inhibiting the Bcr-Abl tyrosine kinase pathway, the compound can disrupt cell proliferation and survival, leading to a halt in the progression of certain types of cancers . This can result in the reduction of cancerous cells and potentially lead to the remission of the disease .

Propriétés

IUPAC Name |

4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAIPGVQJVGBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433443 | |

| Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152460-10-1 | |

| Record name | 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imatinib amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152460101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediamine, 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMATINIB AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9RZF7KDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

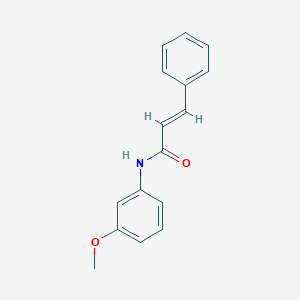

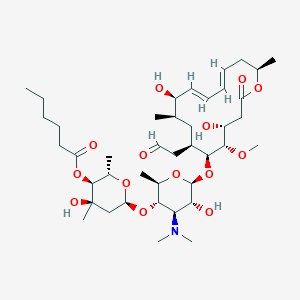

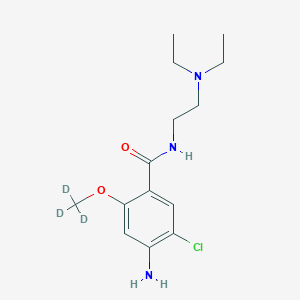

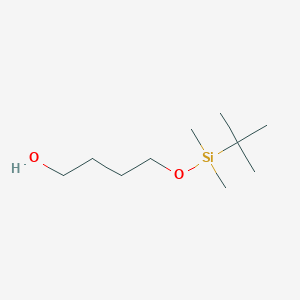

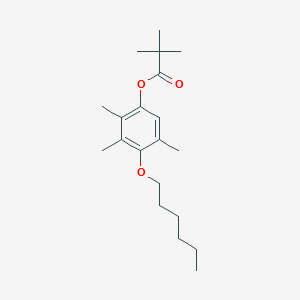

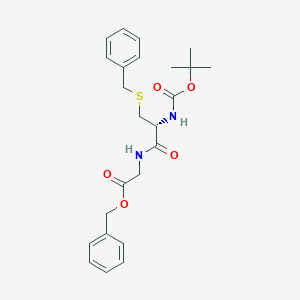

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the synthesis of Imatinib Mesylate?

A: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is a vital precursor in the synthesis of Imatinib Mesylate. [, , ] It reacts with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid or its derivatives to form the final active pharmaceutical ingredient. Different synthetic routes utilize various catalysts and reaction conditions, impacting overall yield and purity. []

Q2: Can you describe a common synthetic route for Imatinib Mesylate utilizing N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine?

A: One method involves reacting N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid in the presence of a phosphite ester catalyst (like trimethyl phosphate) and an organic solvent like N,N-dimethylformamide. [] This reaction typically occurs at elevated temperatures (50-90°C). The resulting product is then further processed to obtain the final Imatinib Mesylate form.

Q3: Are there analytical methods available to detect N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine as an impurity in Imatinib Mesylate?

A: Yes, sensitive and selective LC-MS/MS methods have been developed to quantify N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in Imatinib Mesylate. [] This is crucial for quality control as even trace amounts of unreacted starting materials or impurities can impact drug safety and efficacy.

Q4: What are the advantages of the reported synthetic methods using N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine for Imatinib Mesylate production?

A: Some reported advantages include simplified reaction steps, [] readily available starting materials, [] relatively mild reaction conditions, [] and high product yields (up to 95%). [] These factors contribute to the feasibility of large-scale industrial production of Imatinib Mesylate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)

![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)